

Technical Guide: 3-Amino-4-iodopyridine (CAS 105752-11-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-iodopyridine

Cat. No.: B027973

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Amino-4-iodopyridine**, a key heterocyclic building block in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role as a crucial intermediate in the development of pharmaceutical agents. Special attention is given to the biological activities of its derivatives, particularly in the realm of kinase inhibition and anticancer research. Experimental methodologies and data are presented to support researchers in their laboratory work and to facilitate further investigation into the therapeutic potential of compounds derived from this versatile scaffold.

Physicochemical Properties

3-Amino-4-iodopyridine is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	105752-11-2	
Molecular Formula	C ₅ H ₅ IN ₂	
Molecular Weight	220.01 g/mol	
Appearance	Off-white to beige to light brown crystalline powder	[1]
Melting Point	60-70 °C	[1]
Solubility	Slightly soluble in water.	No direct citation, inferred from general chemical knowledge.
SMILES	Nc1cnccc1I	
InChI	1S/C5H5IN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2	

Spectroscopic Data

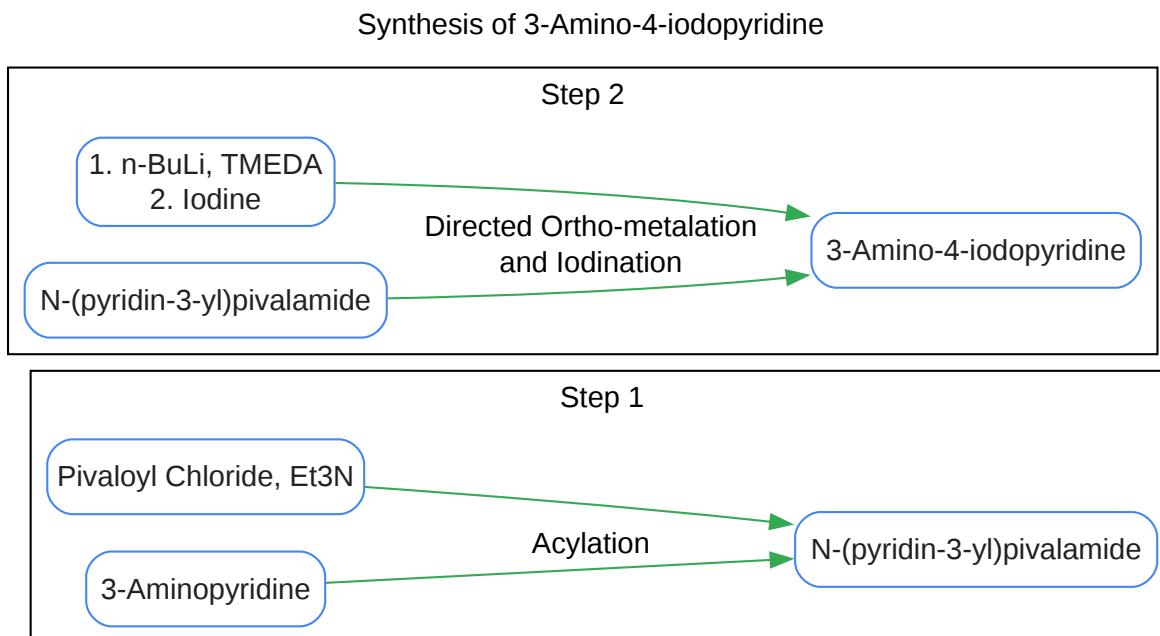
Spectroscopic analysis is crucial for the verification of the identity and purity of **3-Amino-4-iodopyridine**.

- ¹H NMR Spectroscopy: A proton NMR spectrum is available for **3-Amino-4-iodopyridine**, providing confirmation of its chemical structure.[\[2\]](#)
- Infrared (IR) Spectroscopy: While a publicly available spectrum is not readily accessible, supplier specifications confirm that the infrared spectrum of their product conforms to the structure of **3-Amino-4-iodopyridine**.[\[1\]](#)
- Mass Spectrometry: Specific mass spectrometry data for **3-Amino-4-iodopyridine** is not widely published in the public domain. However, analysis of related aminopyridine compounds is commonly performed using techniques like HPLC-MS.[\[3\]](#)

Synthesis of 3-Amino-4-iodopyridine

A common and effective method for the synthesis of **3-Amino-4-iodopyridine** involves a two-step process starting from 3-aminopyridine.[4]

Experimental Protocol


Step 1: Synthesis of N-(pyridin-3-yl)pivalamide

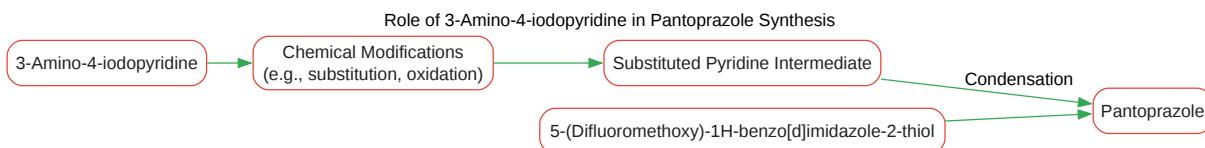
- To a solution of 3-aminopyridine (20 g, 212.49 mmol) in a 2.5:1 mixture of THF:Et₂O (175 mL), slowly add pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) and triethylamine (44 mL, 318.7 mmol).
- Stir the reaction mixture at this temperature for 1 hour.
- Upon completion of the reaction, filter the mixture.
- Evaporate the filtrate in vacuo.
- Wash the crude filter cake with n-hexane to yield N-(pyridin-3-yl)pivalamide as a colorless crystalline solid.

Step 2: Synthesis of **3-Amino-4-iodopyridine**

- To a solution of N-(pyridin-3-yl)pivalamide (7 g, 39.32 mmol) in THF (50 mL) at 25 °C, add TMEDA (20 mL).
- Cool the mixture to -70 °C and add n-butyllithium (66 mL, 1.6 M in n-hexane) over 30 minutes under an argon atmosphere.
- Stir the reaction mixture at -15 °C for 1 hour, and then at 0 °C for an additional hour.
- Cool the reaction mixture back to -70 °C.
- Slowly add a solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) over 1 hour.
- Allow the resulting mixture to stir at 25 °C for 16 hours.
- Quench the reaction by adding water and a saturated aqueous solution of Na₂S₂O₃.
- Extract the product with an appropriate organic solvent.

- Purify the crude product to obtain **3-Amino-4-iodopyridine**.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **3-Amino-4-iodopyridine**.

Applications in Drug Development

3-Amino-4-iodopyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds.^[4]

Intermediate in Pantoprazole Synthesis

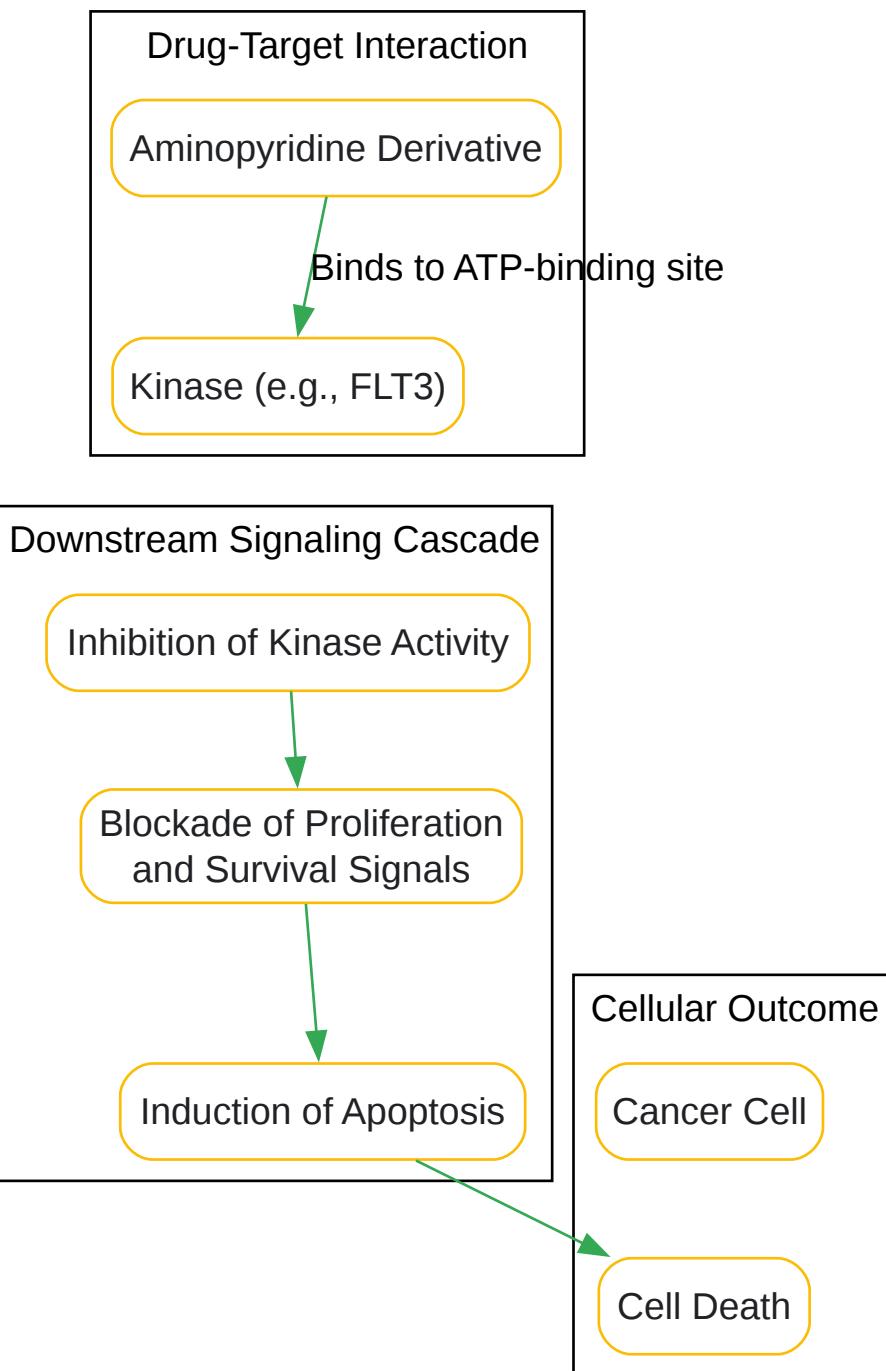
One of the most notable applications of **3-Amino-4-iodopyridine** is as a precursor in the synthesis of Pantoprazole sodium, a proton pump inhibitor used to treat duodenal ulcers.^[4] The synthesis involves the condensation of a substituted benzimidazole with a pyridine derivative, where **3-Amino-4-iodopyridine** serves as a key building block for the pyridine moiety.

[Click to download full resolution via product page](#)

Caption: Pantoprazole synthesis pathway.

Scaffold for Biologically Active Molecules

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of aminopyridines have shown a wide range of biological activities, including potential as anticancer and kinase inhibitory agents.^{[5][6]} The presence of the iodine atom in **3-Amino-4-iodopyridine** provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for biological screening.


Biological Activity of Aminopyridine Derivatives

While **3-Amino-4-iodopyridine** is primarily used as a synthetic intermediate, the broader class of aminopyridine derivatives exhibits significant biological activities.

Kinase Inhibition

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, which can be synthesized from aminopyridines, as potent anticancer agents.^[5] Some of these compounds have demonstrated inhibitory activity against kinases such as FLT3, which is a key target in certain types of leukemia.^[5]

Aminopyridine Derivatives as Kinase Inhibitors

[Click to download full resolution via product page](#)

Caption: Kinase inhibition signaling pathway.

Anticancer Activity

Several studies have reported the synthesis and evaluation of various pyridine derivatives exhibiting significant anticancer properties.^[7] For instance, imidazopyridine derivatives have shown promising results against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.^[2] The mechanism of action is often linked to the inhibition of critical cellular processes in cancer cells, such as proliferation and survival.

Safety and Handling

3-Amino-4-iodopyridine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.

Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Use only outdoors or in a well-ventilated area.
- Wash skin thoroughly after handling.
- Do not eat, drink, or smoke when using this product.

In case of contact or exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

3-Amino-4-iodopyridine is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its utility as a precursor for complex molecules like pantoprazole, coupled with the established biological activity of the aminopyridine scaffold, makes it a compound of high interest for researchers in drug discovery and development. Further exploration of derivatives of **3-Amino-4-iodopyridine** holds promise for the discovery of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. This guide provides a foundational resource to support and inspire such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-iodopyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. helixchrom.com [helixchrom.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Amino-4-iodopyridine (CAS 105752-11-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027973#3-amino-4-iodopyridine-cas-number-105752-11-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com